BenchChemオンラインストアへようこそ!

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1,2,5-trimethyl-1h-pyrrol-3-yl)ethan-1-one

Medicinal Chemistry Antitubercular Drug Discovery Structure-Activity Relationship

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one (CAS 849056-23-1) is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole ring linked via a thioether bridge to a fully methylated pyrrole moiety. With a molecular weight of 267.4 g/mol and formula C11H13N3OS2, this compound is primarily cataloged by chemical suppliers for early-stage research and development.

Molecular Formula C11H13N3OS2
Molecular Weight 267.4 g/mol
Cat. No. B14896808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1,2,5-trimethyl-1h-pyrrol-3-yl)ethan-1-one
Molecular FormulaC11H13N3OS2
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C)C)C(=O)CSC2=NN=CS2
InChIInChI=1S/C11H13N3OS2/c1-7-4-9(8(2)14(7)3)10(15)5-16-11-13-12-6-17-11/h4,6H,5H2,1-3H3
InChIKeyFPFFBBBEPNYABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one (CAS 849056-23-1): Procurement-Relevant Chemical Identity and Structural Registry


2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one (CAS 849056-23-1) is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole ring linked via a thioether bridge to a fully methylated pyrrole moiety . With a molecular weight of 267.4 g/mol and formula C11H13N3OS2, this compound is primarily cataloged by chemical suppliers for early-stage research and development . Its computed physicochemical descriptors—including a topological polar surface area (TPSA) of 101 Ų and a predicted logP (XLogP3-AA) of 2.2—suggest moderate lipophilicity and potential membrane permeability within the chemical space typical of fragment- and lead-like molecules [1].

Procurement Risk Alert: Why Pyrrolyl-Thiadiazole Analogs Cannot Serve as Drop-In Replacements for 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one


Generic substitution of 2-((1,3,4-thiadiazol-2-yl)thio)-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one with other pyrrolyl-thiadiazole or thiadiazolylthio-ethanone congeners is unsupported by the available evidence and carries significant experimental risk. The target compound's unique combination of an unsubstituted 1,3,4-thiadiazole ring—preserving two unencumbered nitrogen atoms available for hydrogen bonding or metal coordination—and a fully N-methylated, electron-rich 1,2,5-trimethylpyrrole ring creates a steric and electronic profile distinct from close analogs that carry 5-amino, 5-methyl, or 5-aryl substitutions on the thiadiazole [1]. Published class-level data on pyrrolyl thiadiazoles demonstrate that antimycobacterial MIC values shift by 4- to 8-fold (from 12.5 to 100 μg/mL) with changes to a single substituent on the thiadiazole or pyrrole ring [2]. Furthermore, the target compound is regulated under GHS07 with specific hazard statements (H302, H315, H319, H335); procurement of an uncharacterized analog without comparable safety documentation introduces avoidable occupational health and compliance risk .

Quantitative Differentiation Guide: How 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one Compares to Its Closest Analogs


Structural Differentiation: Unsubstituted 1,3,4-Thiadiazole vs. 5-Substituted Analogs in Antimycobacterial Activity Profiles

The target compound bears an unsubstituted 1,3,4-thiadiazol-2-ylthio moiety, in contrast to most biologically characterized analogs that contain 5-aryl, 5-amino, or 5-methyl substituents. In the closest peer-reviewed pyrrolyl-thiadiazole series (Joshi et al., 2015), antimycobacterial MIC values against M. tuberculosis H37Rv ranged from 12.5 μg/mL to 100 μg/mL depending on the nature of the substituent on the phenyl ring attached to the thiadiazole, while the unsubstituted pyrrole or 2,5-dimethylpyrrole component was held constant [1]. No direct MIC data exist for the target compound, which contains a 1,2,5-trimethylpyrrole instead of pyrrole or 2,5-dimethylpyrrole and an unsubstituted thiadiazole; however, SAR trends from this class indicate that the absence of an electron-withdrawing group at the thiadiazole 5-position generally reduces antimycobacterial potency relative to -NO2, -OCH3, or -F substituted analogs [2].

Medicinal Chemistry Antitubercular Drug Discovery Structure-Activity Relationship

Physicochemical Property Differentiation: Lipophilicity (LogP) and Hydrogen Bond Acceptor Count vs. 2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(pyrrolidin-1-yl)ethanone

The target compound (XLogP3-AA = 2.2, 5 H-bond acceptors, 0 H-bond donors) occupies a distinct region of physicochemical space compared to the commercially available analog 2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(pyrrolidin-1-yl)ethanone (MW 244.34, contains a primary amine donor and a saturated pyrrolidine ring) [1]. The target compound is approximately 1.6 log units more lipophilic and lacks any hydrogen bond donor functionality, which predicts superior passive membrane permeability but potentially lower aqueous solubility compared to the amino-thiadiazole analog . Lipinski's Rule of Five analysis indicates the target compound (MW 267.4, LogP 2.2, 5 HBA, 0 HBD) has an entirely favorable drug-likeness profile, whereas the amino analog introduces a hydrogen bond donor that may limit CNS penetration.

Computational Chemistry ADME Prediction Medicinal Chemistry

Purity Benchmarking: Vendor-Supplied Purity of 98% vs. Fragment-Level Building Block 3-Acetyl-1,2,5-trimethylpyrrole

Multiple independent vendors (Fluorochem, Leyan, Chemscene) report a purity specification of ≥98% for the target compound as a pre-assembled heterocyclic scaffold . In contrast, the pyrrole-ring fragment alone (3-acetyl-1,2,5-trimethylpyrrole, CAS 90433-85-5) is available at 97% purity and requires additional synthetic steps to install the thiadiazolylthio-ethanone moiety . For researchers performing SAR expansion, procurement of the intact 98%-pure hybrid scaffold eliminates 2–3 synthetic steps compared to convergent assembly from fragments, reducing cumulative yield losses (estimated 20–40% loss per step) and improving batch-to-batch reproducibility of downstream biological assays .

Chemical Procurement Building Block Quality Synthetic Chemistry

Safety and Handling Differentiation: GHS07 Hazard Classification vs. Uncharacterized Research-Grade Analogs

The target compound has a fully documented GHS hazard profile: classified as Harmful/Irritant (GHS07) with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This explicit safety documentation, accompanied by a full 16-section SDS including precautionary statements and disposal guidance, stands in contrast to many research-grade pyrrolyl-thiadiazole analogs for which only generic 'research use only' disclaimers are provided without quantitative hazard classification . The availability of validated hazard data enables compliant procurement workflows and informed risk assessment for occupational exposure, which is particularly relevant for institutions operating under stringent EH&S audit requirements.

Laboratory Safety Chemical Procurement Compliance Occupational Health

Recommended Application Scenarios for 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one Based on Evidence Profile


Fragment-Based and Phenotypic Screening Libraries Requiring Membrane-Permeable, Donor-Free Scaffolds

The compound's computed LogP (2.2) and absence of hydrogen bond donors (HBD = 0) predict favorable passive membrane permeability, positioning it as a candidate for inclusion in cell-based phenotypic screening decks where intracellular target engagement is required [1]. Its fully methylated pyrrole ring eliminates potential metabolic liabilities associated with free N-H pyrroles (e.g., CYP-mediated oxidation), which is a known advantage of N-methylation strategies in medicinal chemistry [2]. Researchers should prioritize this compound when designing screening libraries that exclude HBD-containing molecules to favor CNS or intracellular target space.

Metal Coordination and Bioinorganic Chemistry Applications Exploiting the Unsubstituted Thiadiazole

Unlike 5-substituted-1,3,4-thiadiazole analogs, the target compound retains two unencumbered nitrogen atoms (positions 3 and 4) on the thiadiazole ring, which are available for metal ion coordination . This structural feature enables applications in metallodrug discovery, metal-organic framework (MOF) precursor design, or as a ligand in catalytic systems, where the electron-rich 1,2,5-trimethylpyrrole moiety can serve as a tunable redox-active handle [3].

Antimycobacterial Hit-to-Lead Optimization with Defined SAR Starting Point

Published SAR data on closely related pyrrolyl-thiadiazoles (Joshi et al., 2015) demonstrate that the pyrrole-methylation state and thiadiazole substitution pattern are critical determinants of antitubercular MIC, with values ranging from 12.5 to 100 μg/mL against M. tuberculosis H37Rv [4]. The target compound's unique 1,2,5-trimethylpyrrole and unsubstituted thiadiazole combination constitutes a novel chemotype within this SAR landscape, making it a valuable comparator compound for medicinal chemistry groups seeking to map the contribution of pyrrole N-methylation and thiadiazole electronic effects to target engagement (InhA/ENR) and selectivity [5].

Procurement of Pre-Assembled Building Block for Parallel Synthesis and Late-Stage Functionalization

The target compound, available at ≥98% purity from multiple vendors, serves as a ready-to-use scaffold for late-stage diversification via electrophilic aromatic substitution on the electron-rich pyrrole ring or nucleophilic displacement at the thiadiazole C-5 position . Procuring the intact hybrid scaffold eliminates convergent synthetic assembly steps, reducing total synthesis time by an estimated 2–3 steps and improving overall yield consistency for parallel library production .

Quote Request

Request a Quote for 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1,2,5-trimethyl-1h-pyrrol-3-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.